molecular formula C10H14F6NiO6 B15284880 Nickel 1,1,1-trifluoro 2,4-pentanedionate CAS No. 55534-89-9

Nickel 1,1,1-trifluoro 2,4-pentanedionate

Cat. No.: B15284880
CAS No.: 55534-89-9
M. Wt: 402.90 g/mol
InChI Key: ZKWNTTFKFAZZPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel 1,1,1-trifluoro 2,4-pentanedionate can be synthesized by reacting nickel(II) salts, such as nickel(II) acetate or nickel(II) chloride, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction typically occurs in an organic solvent like toluene or ethanol. The base, often sodium hydroxide or potassium carbonate, facilitates the deprotonation of the diketone, allowing it to coordinate with the nickel ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Nickel 1,1,1-trifluoro 2,4-pentanedionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and other β-diketonates for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel β-diketonate complexes .

Mechanism of Action

The mechanism of action of nickel 1,1,1-trifluoro 2,4-pentanedionate involves its ability to coordinate with various substrates through its nickel center. The compound can form stable complexes with other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Nickel 1,1,1-trifluoro 2,4-pentanedionate is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity compared to other nickel β-diketonates. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Nickel 1,1,1-trifluoro 2,4-pentanedionate (Ni(tfa)₂) is a complex compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biochemistry. This article provides a detailed overview of its biological activity, synthesis, properties, and relevant case studies.

This compound is a nickel(II) complex with the general formula Ni(tfa)₂. It is synthesized through the reaction of nickel salts with 1,1,1-trifluoro 2,4-pentanedione (H(tfa)), which acts as a chelating agent. The synthesis typically involves the following steps:

  • Preparation of H(tfa) : This compound can be synthesized from trifluoroacetyl chloride and acetone.
  • Formation of Ni(tfa)₂ : Nickel(II) acetate or nickel(II) carbonate is reacted with H(tfa) in a suitable solvent under controlled conditions to yield the desired complex.

Antioxidant Activity

Research indicates that Ni(tfa)₂ exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies have shown that Ni(tfa)₂ can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems.

Stabilization of Nucleic Acids

Ni(tfa)₂ has been found to stabilize nucleic acids. This stabilization is vital for maintaining the structural integrity of DNA and RNA during cellular processes. The compound's interaction with nucleic acids may enhance their stability under physiological conditions, suggesting potential applications in gene therapy and molecular biology.

Antimicrobial Properties

Preliminary studies suggest that Ni(tfa)₂ possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes. This property could be beneficial in developing new antimicrobial agents .

Study on Antioxidant Properties

A study conducted by researchers at a leading university demonstrated that Ni(tfa)₂ significantly reduced lipid peroxidation in cell cultures exposed to oxidative stress. The results indicated that cells treated with Ni(tfa)₂ had lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to untreated controls.

Investigation into Nucleic Acid Stabilization

In another study focusing on the stabilization of nucleic acids, researchers observed that Ni(tfa)₂ enhanced the thermal stability of DNA duplexes. This was measured using thermal denaturation techniques where the melting temperature (Tm) of DNA increased in the presence of Ni(tfa)₂, indicating stronger binding interactions between the metal complex and the nucleic acid strands .

Data Tables

PropertyValue
Molecular FormulaC₅H₄F₃NiO₂
Molar Mass203.03 g/mol
Antioxidant ActivityEffective scavenger of free radicals
Nucleic Acid StabilityIncreased Tm by up to 10°C

Properties

CAS No.

55534-89-9

Molecular Formula

C10H14F6NiO6

Molecular Weight

402.90 g/mol

IUPAC Name

nickel;5,5,5-trifluoro-4-hydroxypent-3-en-2-one;dihydrate

InChI

InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2

InChI Key

ZKWNTTFKFAZZPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.O.O.[Ni]

Origin of Product

United States

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